Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate typically involves the reaction of N,N,N-trimethylamine with a suitable methylphenylhydrazono precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N,N,N-trimethyl-4-((phenylhydrazono)methyl) sulphate
- Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) chloride
- Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) bromide
Uniqueness
Methyl N,N,N-trimethyl-4-((methylphenylhydrazono)methyl) sulphate stands out due to its unique structural features and versatile reactivity.
Eigenschaften
CAS-Nummer |
81173-53-7 |
---|---|
Molekularformel |
C18H25N3O4S |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenyl]azanium |
InChI |
InChI=1S/C17H22N3.CH4O4S/c1-19(16-8-6-5-7-9-16)18-14-15-10-12-17(13-11-15)20(2,3)4;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b18-14+; |
InChI-Schlüssel |
IXKTVJREMRMCIB-LSJACRKWSA-M |
Isomerische SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=CC2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.